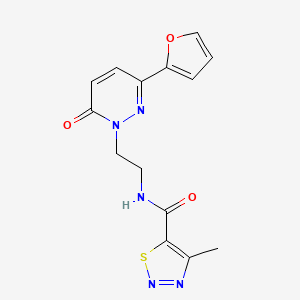
(E)-2-(2-(2,4-dichlorophenoxy)acetyl)-N-(2,3-dimethylphenyl)hydrazinecarbimidothioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(2-(2,4-dichlorophenoxy)acetyl)-N-(2,3-dimethylphenyl)hydrazinecarbimidothioic acid is a useful research compound. Its molecular formula is C17H17Cl2N3O2S and its molecular weight is 398.3. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(2-(2,4-dichlorophenoxy)acetyl)-N-(2,3-dimethylphenyl)hydrazinecarbimidothioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(2-(2,4-dichlorophenoxy)acetyl)-N-(2,3-dimethylphenyl)hydrazinecarbimidothioic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
Studies have highlighted the use of related compounds in chemical synthesis, demonstrating their utility in creating a variety of chemical structures with potential biological activity. For example, the reaction of dichloramine-B in a non-aqueous medium has been explored for the estimation of various chemicals, suggesting a potential application in analytical chemistry (Yathirajan, Mahadevappa, & Rangaswamy, 1980). Similarly, the synthesis and characterization of novel hydrazone-based compounds reveal their antioxidative and antimutagenic activities, indicating potential applications in developing therapeutics (Giziroğlu, Sarikurkcu, & Sarac, 2015).
Potential Biological Activities
Research into compounds with structural similarities has led to the discovery of various biological activities. For instance, the synthesis and antimicrobial evaluation of pyrazole derivatives have demonstrated the ability to inhibit microbial growth, suggesting potential antimicrobial applications (Sharshira & Hamada, 2012). Additionally, the synthesis of formazans from Mannich base derivatives as antimicrobial agents underscores the potential for developing new antimicrobial drugs (Sah, Bidawat, Seth, & Gharu, 2014).
Development of New Compounds
The creation of new compounds with specific functionalities is a key application area. Studies have focused on the synthesis of derivatives with expected biological activity, such as antimicrobial and antifungal properties (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003). This research paves the way for the development of new therapeutic agents with tailored biological activities.
Propiedades
IUPAC Name |
1-[[2-(2,4-dichlorophenoxy)acetyl]amino]-3-(2,3-dimethylphenyl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O2S/c1-10-4-3-5-14(11(10)2)20-17(25)22-21-16(23)9-24-15-7-6-12(18)8-13(15)19/h3-8H,9H2,1-2H3,(H,21,23)(H2,20,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMMDKTYLUSKPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(2-(2,4-dichlorophenoxy)acetyl)-N-(2,3-dimethylphenyl)hydrazinecarbimidothioic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2377182.png)
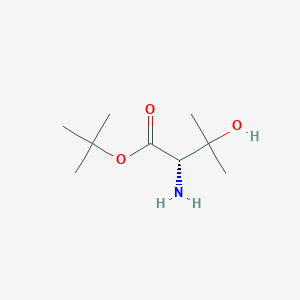
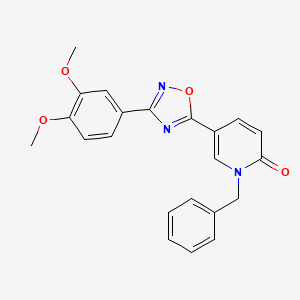

![1-[(2,4-dichlorophenyl)methyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2377189.png)
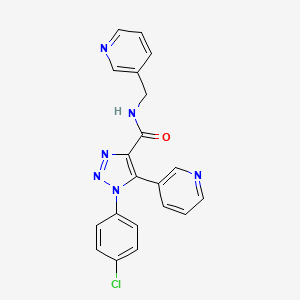
![Methyl 1-allyl-2'-amino-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2377192.png)

![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2377195.png)
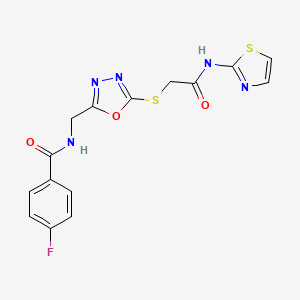

![3-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2377199.png)
![[4-(2,5-dimethylphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2377200.png)
